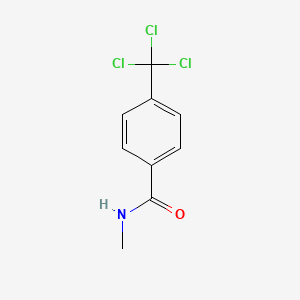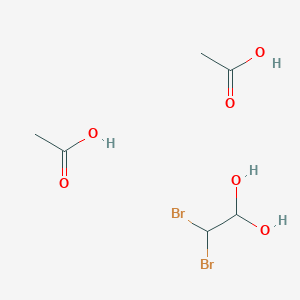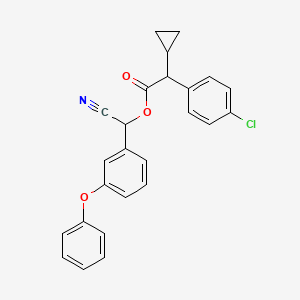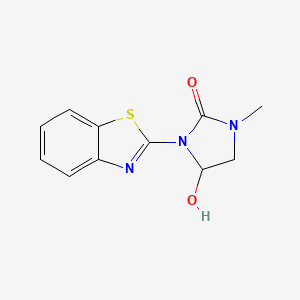
3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one is a heterocyclic compound that features both benzothiazole and imidazolidinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with a carbonyl-containing compound, followed by cyclization to form the benzothiazole ring . The imidazolidinone moiety can be introduced through subsequent reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
化学反応の分析
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the benzothiazole ring .
科学的研究の応用
3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of materials with specific properties, such as luminescent materials.
作用機序
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. The imidazolidinone ring may also contribute to the compound’s overall biological activity by stabilizing its interactions with target molecules.
類似化合物との比較
Similar Compounds
Similar compounds include other benzothiazole derivatives and imidazolidinone-containing molecules. Examples include:
- 2-Aminobenzothiazole
- 4-Hydroxybenzothiazole
- 1-Methylimidazolidin-2-one
Uniqueness
What sets 3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one apart is the combination of both benzothiazole and imidazolidinone moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
63879-97-0 |
|---|---|
分子式 |
C11H11N3O2S |
分子量 |
249.29 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one |
InChI |
InChI=1S/C11H11N3O2S/c1-13-6-9(15)14(11(13)16)10-12-7-4-2-3-5-8(7)17-10/h2-5,9,15H,6H2,1H3 |
InChIキー |
BTYJRNGHALQYCA-UHFFFAOYSA-N |
正規SMILES |
CN1CC(N(C1=O)C2=NC3=CC=CC=C3S2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


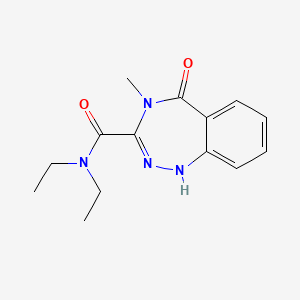
![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)
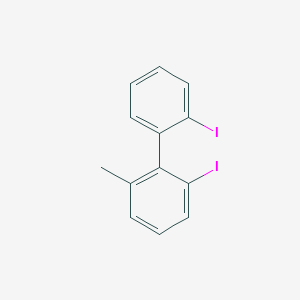
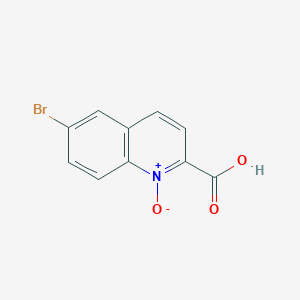
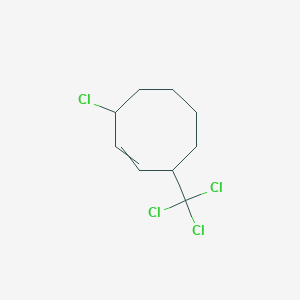
![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14488491.png)


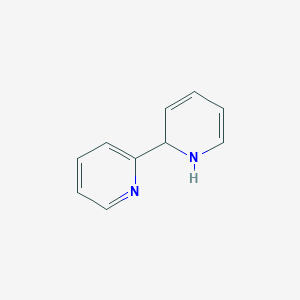
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
